2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide
Description
2-((3-Methylquinoxalin-2-yl)thio)-N-propylacetamide is a quinoxaline-derived acetamide compound characterized by a 3-methyl-substituted quinoxaline core, a thioether (-S-) linkage, and an N-propyl acetamide side chain. The quinoxaline moiety provides a rigid aromatic bicyclic structure, while the thioether group enhances lipophilicity compared to oxygen-containing analogues. The N-propyl chain may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-8-15-13(18)9-19-14-10(2)16-11-6-4-5-7-12(11)17-14/h4-7H,3,8-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHEKHOTKKQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=CC=CC=C2N=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide involves several steps. One common method includes the reaction of 3-methylquinoxalin-2-thiol with N-propylacetamide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted .
Chemical Reactions Analysis
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to inhibit receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor receptor (VEGFR), leading to the suppression of angiogenesis and tumor growth. The compound induces apoptosis by upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide and analogous compounds:
*Estimated based on structural analogs.
Detailed Research Findings
Structural and Functional Group Analysis
- Thioether vs. Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity relative to oxygen .
- Aromatic vs. Saturated Quinoxaline: The fully aromatic quinoxaline core in the target compound enables π-π stacking interactions, unlike the saturated or partially saturated variants (), which may exhibit altered binding affinities in biological systems .
- Substituent Complexity: Compound 4a () incorporates a diphenylquinoxaline and chlorophenylpyrimidine, increasing steric bulk and polarity. This complexity may hinder solubility but improve target specificity .
Biological Activity
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide is a compound derived from the quinoxaline family, which has been increasingly studied for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contains a quinoxaline moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of compounds related to 3-methylquinoxaline derivatives as anticancer agents. Notably, derivatives have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy.
-
Cytotoxic Activity :
- Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cell lines, indicating potent activity compared to standard drugs like sorafenib (IC50 = 3.4 µM against MCF-7) .
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Mechanism of Action :
- The mechanism involves the induction of apoptosis through the activation of caspases and modulation of BAX and Bcl-2 proteins. Specifically, compound 11e demonstrated a 49.14% increase in apoptosis compared to control cells, with significant upregulation of pro-apoptotic factors (caspase-3 and caspase-9) and downregulation of anti-apoptotic factors (Bcl-2) .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the quinoxaline structure significantly impact biological activity:
- Quinoxaline Moiety : The presence of the 3-methyl group enhances cytotoxicity and VEGFR-2 inhibition.
- Terminal Groups : Variations in terminal hydrophobic groups also affect activity, suggesting that both the quinoxaline core and substituents play critical roles in determining efficacy .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Apoptosis Induction (%) |
|---|---|---|---|---|
| 11e | HepG2 | 3.4 | Caspase activation | 49.14 |
| 11g | MCF-7 | 5.0 | BAX/Bcl-2 modulation | TBD |
| 12k | HepG2 | 9.8 | VEGFR-2 inhibition | TBD |
Case Studies
Several case studies have emerged focusing on the biological activity of quinoxaline derivatives:
- Study on VEGFR Inhibition : A comprehensive study synthesized multiple derivatives and evaluated their VEGFR inhibitory effects, revealing that specific modifications led to enhanced binding affinity and selectivity towards cancerous cells .
- Apoptotic Pathway Analysis : In-depth analyses using western blotting techniques confirmed the activation of apoptotic pathways through increased levels of pro-apoptotic markers such as BAX while decreasing anti-apoptotic markers like Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
